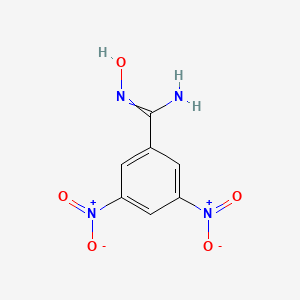
N'-Hydroxy-3,5-dinitrobenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide is an organic compound characterized by the presence of nitro groups and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide typically involves the nitration of benzene derivatives followed by the introduction of the carboximidamide group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide may involve large-scale nitration reactors where benzene derivatives are treated with nitrating agents under controlled conditions. The subsequent introduction of the carboximidamide group can be achieved through various chemical transformations, including the use of hydroxylamine derivatives.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide involves its interaction with molecular targets through its nitro and carboximidamide groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, electron transfer, and nucleophilic attacks. The pathways involved may include the modulation of enzyme activity or the alteration of cellular redox states .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-3-nitrobenzene-1-carboximidamide: Similar structure but with one less nitro group.
3,5-Dinitrobenzamide: Contains nitro groups but lacks the hydroxyl and carboximidamide functionalities.
Properties
CAS No. |
62902-00-5 |
|---|---|
Molecular Formula |
C7H6N4O5 |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
N'-hydroxy-3,5-dinitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6N4O5/c8-7(9-12)4-1-5(10(13)14)3-6(2-4)11(15)16/h1-3,12H,(H2,8,9) |
InChI Key |
SNLPZYRGUOUCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene]](/img/structure/B14518308.png)
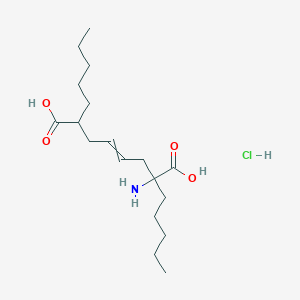
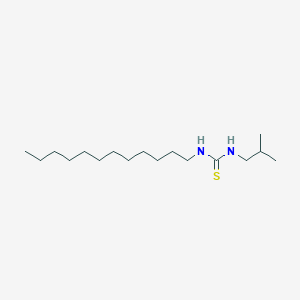
![Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14518321.png)
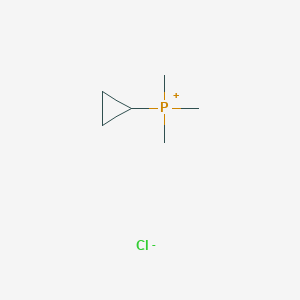
![2-[(E)-tert-Butyldiazenyl]butane-2-peroxol](/img/structure/B14518325.png)
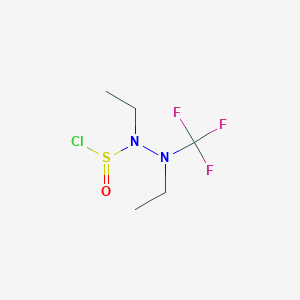
![2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]-](/img/structure/B14518347.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine](/img/structure/B14518356.png)
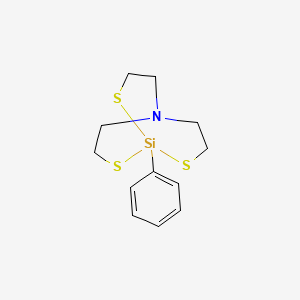
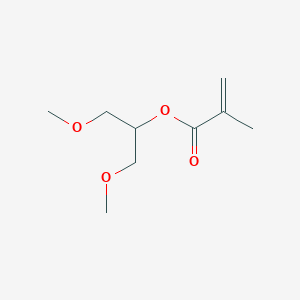
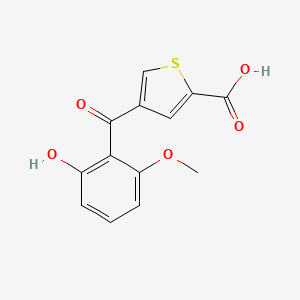
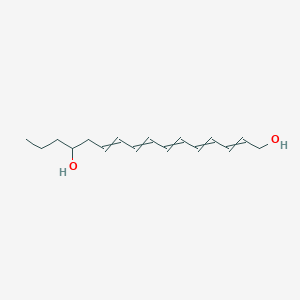
![2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide](/img/structure/B14518393.png)
